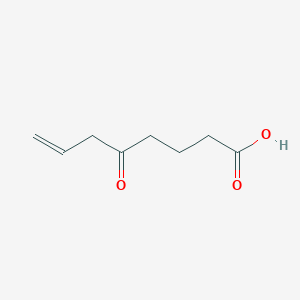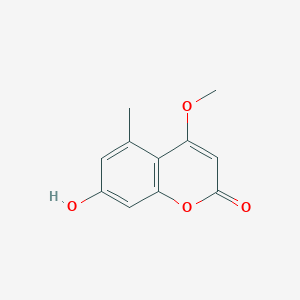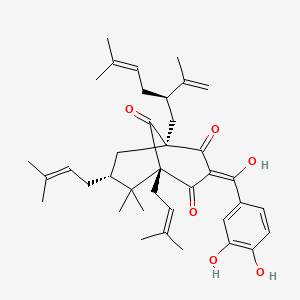![molecular formula C25H19NO5 B1231543 9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester is an anthraquinone.
Scientific Research Applications
Synthesis and Transformation
- Synthesis of Optically Active Anthracenes: 9,10-Dioxo-1-anthracenecarboxylic acid derivatives have been used in synthesizing optically active 1,5-disubstituted-9,10-dihydro-9,10-etheno and -ethanoanthracenes. Notably, the transformation of carboxyl groups into various substituent groups to yield optically active C2-symmetrical etheno- and ethanoanthracene derivatives has been described (Tatemitsu, Ogura, & Nakagawa, 1973).
Reduction Techniques
- Metal-Ammonia Ring Reduction: Aromatic carboxylic acid esters, including anthracene derivatives, can be efficiently reduced to dihydro aromatics using metal-ammonia solutions, particularly in the presence of water. This reduction technique highlights the potential for structurally modifying anthracene derivatives (Rabideau, Wetzel, & Young, 1984).
Polymerization and Material Synthesis
- Photopolymerization of Molecular Crystal Nanorods: 9-Anthracenecarboxylic acid derivatives have been utilized in the synthesis of molecular crystal nanorods, which upon exposure to ultraviolet light, undergo photocycloaddition reactions to form highly crystalline polymer nanorods. These polymers exhibit significant flexibility, resistance to breakage, and insolubility in organic solvents and strong acid/base solutions, making them relevant in materials science (Al‐Kaysi et al., 2007).
Chemical Reactions and Syntheses
Reaction with Trimethylsilyl Bromide and Other Reagents
Anthracene-based cyclic phosphonate esters, when reacted with TMSBr, unexpectedly produce unique phosphonates through a series of bond cleavages and formations. Such reactions, revealing unexpected product formation and structural changes, are critical in understanding and harnessing the reactivity of anthracene derivatives for various synthetic applications (Cao et al., 2013).
Intramolecular Reactions and Synthesis of Lactones
Intramolecular 'ene' reactions of esters derived from anthracene have been investigated, resulting in the formation of α-mercapto lactones. The exploration of such intramolecular reactions provides insights into the versatility of anthracene derivatives as precursors for the synthesis of complex molecules (Choi & Kirby, 1991).
Photocatalytic Oxygenation and Electron-Transfer Processes
Anthracene derivatives participate in photocatalytic oxygenation reactions, where radical coupling with dioxygen leads to the formation of oxygenation products. The study of such electron-transfer processes and radical coupling reactions expands the understanding of the reactive nature of anthracene derivatives, making them suitable for various photocatalytic applications (Kotani, Ohkubo, & Fukuzumi, 2004).
properties
Product Name |
9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C25H19NO5 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-14-7-5-12-20(15(14)2)26-21(27)13-31-25(30)19-11-6-10-18-22(19)24(29)17-9-4-3-8-16(17)23(18)28/h3-12H,13H2,1-2H3,(H,26,27) |
InChI Key |
VRAKKOVOEZOSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



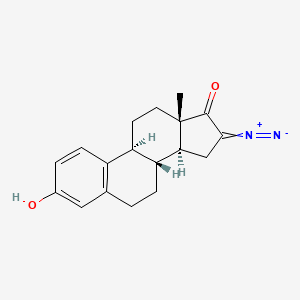
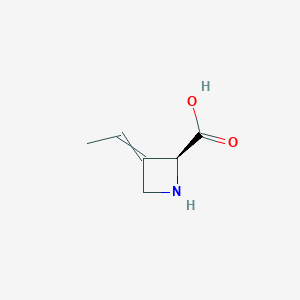
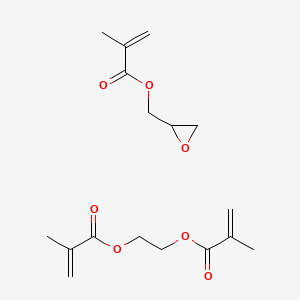


![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)
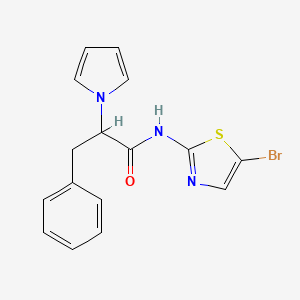
![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)

